Methyl 5-(((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate
Description
Methyl 5-(((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate is a synthetic organic compound featuring a tetrahydroisoquinoline core fused with a furan-carboxylate moiety. This compound is of interest in medicinal chemistry due to structural similarities with bioactive isoquinoline derivatives, which are known for their roles as kinase inhibitors, antimicrobial agents, and central nervous system modulators .
Properties
IUPAC Name |
methyl 5-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClNO5/c1-28-23(27)21-10-9-17(30-21)14-29-20-4-2-3-19-18(20)11-12-25(22(19)26)13-15-5-7-16(24)8-6-15/h2-10H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVASQRSLZKDGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde or ketone under acidic conditions to form the tetrahydroisoquinoline structure.
Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the tetrahydroisoquinoline is replaced by the chlorobenzyl moiety.
Attachment of the Furan Ring: The furan ring can be attached through etherification reactions, where the hydroxyl group on the tetrahydroisoquinoline reacts with a furan derivative.
Esterification: The final step involves esterification to form the methyl ester group, typically using methanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the carbonyl group in the isoquinoline structure, converting it to an alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives of the isoquinoline.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, Methyl 5-(((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate is investigated for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, anticancer, or antimicrobial effects, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. For instance, if it acts as an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared with three structurally related analogs (Table 1).
Table 1: Structural and Physicochemical Comparison
Structural Differentiation
- Target Compound vs. CAS 848228-05-7: While both contain a furan-carboxylate group, the target compound’s tetrahydroisoquinoline core and 4-chlorobenzyl substituent distinguish it from the anilino and 5-methylfuran motifs in CAS 848228-05-5. The latter’s solubility (2.9 µg/mL) suggests that halogenated aromatic groups (e.g., 3-chloro-4-fluoroanilino) may enhance hydrophobicity compared to the target compound’s benzyl-tetrahydroisoquinoline system .
- Target Compound vs. Thiazol-Oxazolidine Derivative: The thiazol-oxazolidine analog features a more complex heterocyclic framework, including imidazolidinedione and oxazolidinone rings. This likely confers higher metabolic stability but reduces solubility due to increased molecular weight (694.76 vs. 476.89) .
- Target Compound vs.
Research Findings and Analytical Insights
Crystallographic Analysis
The structural determination of such compounds often employs programs like SHELX and ORTEP-III. For example, SHELXL enables precise refinement of small-molecule crystallographic data, critical for confirming the stereochemistry of the tetrahydroisoquinoline ring . ORTEP-III graphical interfaces aid in visualizing puckering conformations, which are essential for understanding the biological activity of heterocyclic systems .
Stability and Reactivity
The 4-chlorobenzyl group in the target compound likely enhances electron-withdrawing effects, stabilizing the tetrahydroisoquinolin-1-one system against oxidation. This contrasts with the 3-chloro-4-fluoroanilino group in CAS 848228-05-7, which may undergo dehalogenation under physiological conditions .
Biological Activity
Methyl 5-(((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate is a complex organic compound with potential biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 448.95 g/mol. Its structural components include a furan ring and a tetrahydroisoquinoline moiety, which are known for their diverse biological activities.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, related compounds have shown inhibitory effects on Mur enzymes in Mycobacterium tuberculosis, which are crucial for bacterial cell wall synthesis .
- Antimicrobial Properties : The presence of the chlorobenzyl group suggests potential antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
- Antioxidant Activity : The furan moiety is often associated with antioxidant properties, which can help mitigate oxidative stress in biological systems.
Biological Activity Data
A summary of relevant biological activities and findings from various studies is presented in the table below:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Enzyme Inhibition | Inhibition of Mur enzymes | |
| Antioxidant | Scavenging free radicals | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Activity
In a study assessing the antimicrobial efficacy of various derivatives, it was found that compounds structurally similar to this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of cell wall synthesis by targeting Mur enzymes .
Case Study 2: Cytotoxic Effects on Cancer Cells
Another study investigated the cytotoxic effects of several tetrahydroisoquinoline derivatives. Results indicated that these compounds induced apoptosis in human cancer cell lines through the activation of caspase pathways. The specific role of the furan and chlorobenzyl groups was highlighted as critical for enhancing cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
